

Introduction: The Architectural Versatility of a Heterocyclic Building Block

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Compound of Interest

Compound Name: 4-(4-bromophenyl)thiophene-2-carboxylic Acid

Cat. No.: B1273626

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4-(4-bromophenyl)thiophene-2-carboxylic acid stands as a significant heterocyclic compound, uniquely positioned at the intersection of materials science, medicinal chemistry, and advanced organic synthesis.^[1] Its molecular architecture, featuring a sulfur-containing thiophene ring, a reactive carboxylic acid group, and a functionalizable bromophenyl moiety, provides a robust platform for scientific innovation.^{[1][2]} This guide delves into the core potential of this compound, moving beyond a simple catalog of properties to explain the scientific rationale behind its diverse applications. We will explore its role as a key monomer in organic electronics, a versatile scaffold for drug discovery, and a strategic intermediate for synthesizing complex molecular targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this powerful chemical entity.

Table 1: Chemical Identity and Properties

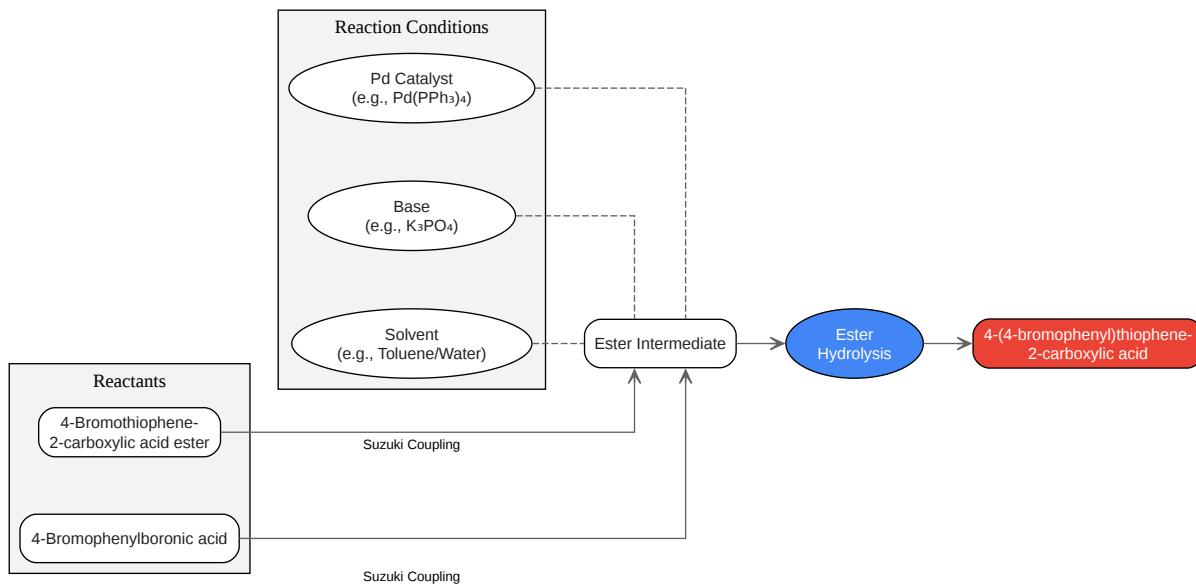
Property	Value	Reference
IUPAC Name	4-(4-bromophenyl)thiophene-2-carboxylic acid	[2] [3]
CAS Number	26145-14-2	[2] [3]
Molecular Formula	C ₁₁ H ₇ BrO ₂ S	[3] [4] [5]
Molecular Weight	283.14 g/mol	[3] [5]
Appearance	Off-white amorphous powder	[1]
SMILES	C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)Br	[2] [3] [4]
Melting Point	256-262 °C	[1]

Part 1: Synthesis and Strategic Functionalization

The utility of any chemical building block is fundamentally tied to its accessibility and the reactivity of its functional groups. **4-(4-bromophenyl)thiophene-2-carboxylic acid** is typically synthesized through robust and scalable cross-coupling methodologies, most notably the Suzuki-Miyaura reaction. This strategic approach allows for the precise construction of the core aryl-thiophene bond.

Core Synthesis via Suzuki-Miyaura Cross-Coupling

The primary synthetic route involves the palladium-catalyzed cross-coupling of a thiophene precursor bearing a boronic acid (or ester) with a brominated aromatic partner. Alternatively, and more aligned with the derivatization of existing thiophene scaffolds, a bromo-thiophene can be coupled with an arylboronic acid.[\[6\]](#)[\[7\]](#) The causality behind this choice lies in the reaction's exceptional tolerance for various functional groups—including the carboxylic acid—and its high efficiency in forming C-C bonds.

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Caption: Generalized Suzuki-Miyaura synthesis workflow.

Protocol: Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis

This protocol is a representative example adapted from established methodologies for synthesizing 4-arylthiophene derivatives.[6]

- Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromothiophene-2-carbaldehyde (1.0 eq), the desired

arylboronic acid or pinacol ester (1.1 eq), and a suitable base such as potassium phosphate (K_3PO_4) (3.0 eq).

- Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like toluene/water (4:1 ratio).
- Catalyst Introduction: Introduce the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$) (5 mol%).
- Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 4-arylthiophene-2-carbaldehyde.
- Oxidation to Carboxylic Acid: The resulting aldehyde can be oxidized to the target carboxylic acid using standard oxidizing agents like potassium permanganate ($KMnO_4$) or Jones reagent.

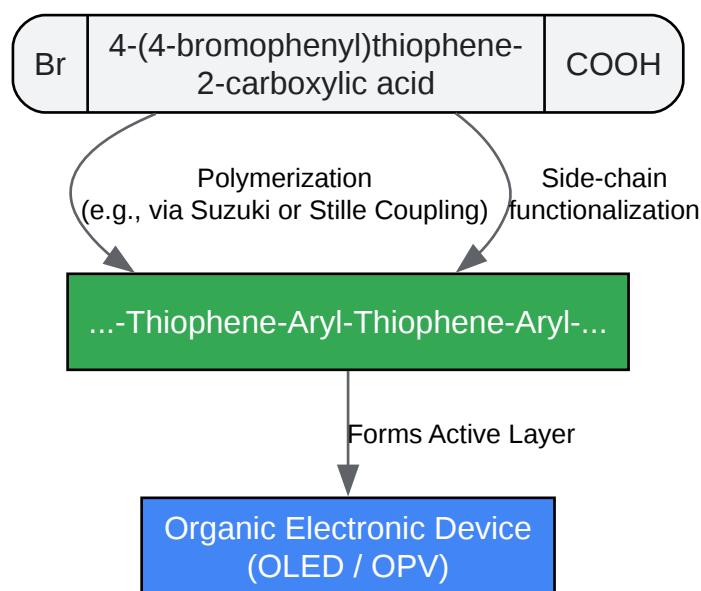
Part 2: Applications in Materials Science and Organic Electronics

The π -conjugated system of the thiophene ring makes it an excellent candidate for constructing organic semiconductors. **4-(4-bromophenyl)thiophene-2-carboxylic acid** serves as a valuable monomer for creating advanced materials with tailored electronic properties for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[\[1\]](#)[\[2\]](#)

Causality: The Role of Molecular Structure in Electronic Properties

The utility of this molecule in organic electronics stems from several key features:

- **Thiophene Core:** The electron-rich thiophene ring facilitates charge transport (hole transport) and can be readily polymerized.[1]
- **π-Conjugation:** The connection to the bromophenyl ring extends the π-conjugated system, which is crucial for tuning the material's bandgap and charge mobility.
- **Functional Handles:** The carboxylic acid and bromo-phenyl groups are critical reactive sites. The carboxylic acid can be used to anchor the material to surfaces or to modify solubility, while the bromine atom is a prime site for further cross-coupling reactions to extend the polymer chain.[1]



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Caption: Incorporation of the monomer into a conductive polymer.

Part 3: A Versatile Scaffold in Medicinal Chemistry

The thiophene nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents.[8][9] Thiophene-containing molecules exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects.[8][9][10][11][12] **4-(4-bromophenyl)thiophene-2-carboxylic acid** serves as a foundational structure for developing novel therapeutic candidates.

Antimicrobial Agents

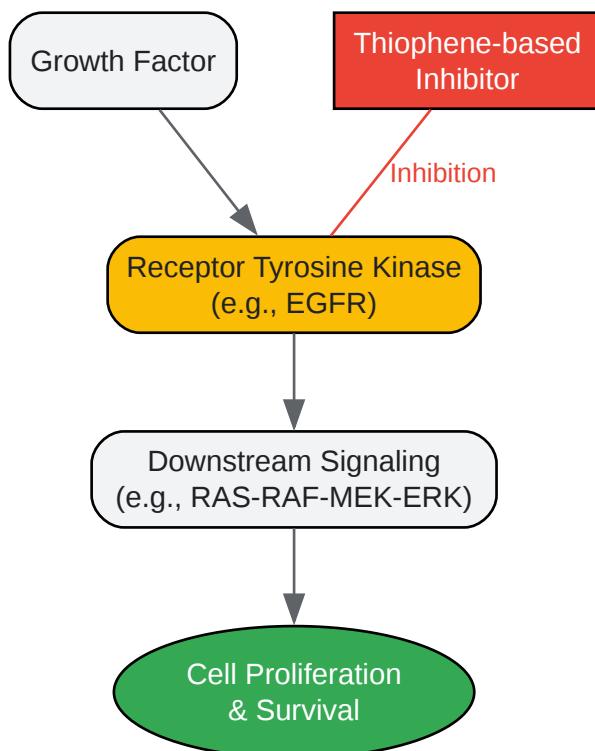
Rationale: Thiophene derivatives have been synthesized and evaluated against various bacterial and fungal strains.[\[10\]](#)[\[13\]](#) The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. The structural diversity achievable by modifying the carboxylic acid (e.g., forming amides) and the bromophenyl ring allows for the fine-tuning of activity and specificity.[\[14\]](#) Recent studies have identified thiophene derivatives with potent activity against drug-resistant Gram-negative bacteria.[\[12\]](#)

Table 2: Representative Antimicrobial Activity of Thiophene Derivatives (Note: Data below is for illustrative purposes, based on activities reported for various thiophene carboxamide derivatives, not this specific parent acid.)

Compound Class	Target Organism	Activity (MIC or IC ₅₀)	Reference
Thiophene-2-carboxamides	Staphylococcus aureus	16 - 64 mg/L	[12]
Amino-thiophene derivatives	Bacillus subtilis	IC ₅₀ = 31.82 µg/mL	[11]
Arylthiophene Carbaldehydes	Pseudomonas aeruginosa	IC ₅₀ = 29.7 µg/mL	[6]

Anticancer Therapeutics

Rationale: The thiophene carboxamide scaffold has shown significant promise in developing antiproliferative agents.[\[15\]](#) The presence of a bromine atom on an aromatic ring can enhance anticancer activity, potentially through increased lipophilicity or specific halogen bonding interactions with target proteins.[\[15\]](#) Derivatives of this core structure could be designed to inhibit key signaling pathways involved in cancer progression, such as protein kinases or cell cycle regulators.



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Caption: Potential inhibition of a cancer signaling pathway.

Enzyme Inhibition

Rationale: The rigid structure and defined stereochemistry of aryl-thiophene carboxylic acids make them ideal candidates for competitive enzyme inhibitors. They can mimic endogenous substrates or bind to allosteric sites. For example, various thiophene carboxylic acid derivatives have been studied as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders.^[16] The carboxylic acid group often acts as a key anchoring point within the enzyme's active site, forming critical hydrogen bonds, while the substituted aryl ring explores hydrophobic pockets to enhance binding affinity.^[16]

Experimental Workflow: Screening for Biological Activity

- **Library Synthesis:** Synthesize a focused library of derivatives from **4-(4-bromophenyl)thiophene-2-carboxylic acid**. Key modifications include:

- Amide formation with a diverse set of amines.
- Esterification with various alcohols.
- Further Suzuki coupling at the bromo-position to introduce new aryl groups.
- Primary Screening: Screen the library at a single high concentration (e.g., 10-50 μ M) against the target of interest (e.g., a panel of cancer cell lines, bacterial strains, or a purified enzyme).
- Dose-Response Analysis: For active "hits" from the primary screen, perform a dose-response assay to determine potency (IC_{50} or MIC values).
- Mechanism of Action Studies: For the most potent compounds, conduct further experiments to elucidate the mechanism of action (e.g., caspase-3/7 assays for apoptosis, membrane permeabilization assays for antimicrobials).[12][15]
- Structure-Activity Relationship (SAR) Analysis: Correlate the structural modifications with the observed biological activity to guide the design of the next generation of more potent and selective compounds.

Conclusion and Future Outlook

4-(4-bromophenyl)thiophene-2-carboxylic acid is far more than a simple chemical reagent; it is a strategic platform for innovation. Its robust synthesis and the orthogonal reactivity of its functional groups provide chemists with precise control over molecular design. In materials science, it is a key building block for the next generation of organic electronics.[1][2] In medicinal chemistry, it offers a proven scaffold for the development of novel therapeutics targeting a wide array of diseases, from bacterial infections to cancer.[9][12][15]

Future research will likely focus on leveraging the bromine handle for the construction of highly complex, multi-functionalized molecules and polymers. Exploring its potential in catalysis, developing novel fluorescent probes for bio-imaging, and designing more sophisticated drug candidates with improved pharmacological profiles represent exciting frontiers for this versatile compound.[1][2]

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